BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectral Data of 4-
Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Phenylbutylamine

Cat. No.: B088947

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenylbutylamine.
The content is tailored for researchers, scientists, and professionals in drug development,
presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate
analysis and interpretation.

Compound Information

Property Value

Chemical Name 4-Phenylbutylamine

Synonyms 4-Phenylbutan-1-amine, Benzenebutanamine
CAS Number 13214-66-9

Molecular Formula C1oH1sN

Molecular Weight 149.23 g/mol

Structure NCCCCclcccccl (SMILES)

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful technique for elucidating the structure of 4-
phenylbutylamine. The following tables summarize the proton (*H) and carbon-13 (*3C) NMR
spectral data.
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'H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Table 1: *H NMR Chemical Shift Data for 4-Phenylbutylamine

. . Coupling
. Chemical Shift Lo .

Assignment Multiplicity Integration Constant (J)

(3) ppm

Hz

Phenyl-H 7.27-7.11 m 5H -
Ar-CHz- (H4) 2.64 t 2H 7.6
-CH2-NH2 (H1) 2.68 t 2H 7.9
Ar-CH2-CHa-

1.67-1.45 m 2H -
(H3)
-CH2-CH2-NH:2

1.29 m 2H -
(H2)
-NH:z 1.29 (broad) s 2H -

m = multiplet, t = triplet, s = singlet Data is referenced from spectra obtained in CDCls.[1][2]

13C NMR Spectral Data

The 13C NMR spectrum reveals the carbon framework of the molecule.

Table 2: 13C NMR Chemical Shift Data for 4-Phenylbutylamine
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Assignment Chemical Shift (6) ppm
Phenyl C (ipso) 142.9

Phenyl CH 129.1

Phenyl CH 128.2

-CH2-NH:2 42.4

Ar-CHa- 35.8

Ar-CHz-CHz2- 33.6

-CH2-CH2-NH: 29.1

Data is representative and may vary slightly based on solvent and experimental conditions.[2]

NMR Experimental Protocol

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[2]

Sample Preparation:

Weighing: Accurately weigh 10-20 mg of 4-phenylbutylamine.

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent

(e.g., Chloroform-d, CDCIs). Ensure the sample is fully dissolved.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Standard: If quantitative analysis is required, add a small amount of an internal standard,

such as tetramethylsilane (TMS).[2]
Data Acquisition (400 MHz Spectrometer):[2]
e 1H NMR Spectroscopy:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

o Spectral Width: 12-16 ppm.
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o Acquisition Time: 3-4 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 16-64, depending on concentration.

o Temperature: 298 K.

e 13C NMR Spectroscopy:

o Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30").

[e]

Spectral Width: 220-250 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on concentration.
o Temperature: 298 K.
Data Processing:

o Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for H
and 1-2 Hz for 13C) before Fourier transformation.[2]

e Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic
baseline correction.[2]

o Referencing: Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00
ppm).

 Integration and Peak Picking: Integrate the peaks in the 1H spectrum and perform peak
picking for both *H and 13C spectra.[2]

NMR Analysis Workflow
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Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-phenylbutylamine. The
spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of
different bonds.

IR Spectral Data

Table 3: Key IR Absorption Bands for 4-Phenylbutylamine

Wavenumber (cm~—?) Vibration Type Functional Group

N-H Stretch (symmetric & ) )
3380 - 3250 Primary Amine (-NH2)

asymmetric)

3085, 3062, 3027 C-H Stretch Aromatic Ring

2930, 2855

C-H Stretch (asymmetric &

symmetric)

Alkyl Chain (-CHz2-)

1604, 1496, 1454

C=C Stretch

Aromatic Ring

1585 - 1650

N-H Bend (scissoring)

Primary Amine (-NH2)

747, 698

C-H Out-of-plane Bend

Monosubstituted Benzene
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Data obtained from FT-IR analysis in the liquid phase.[3]

IR Experimental Protocol

Sample Preparation (Liquid Film):[4]

Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue
and washing with a volatile solvent like methylene chloride or ethanol.

e Place a small drop of liquid 4-phenylbutylamine onto the surface of one KBr plate.

o Place the second KBr plate on top and gently rotate it a quarter turn to spread the sample
into a thin, even film.

« If the resulting spectrum is too intense (peaks are flat-topped), separate the plates and wipe
one clean before reassembling to create a thinner film.

e Mount the plates in the spectrometer's sample holder.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the sample holder with the KBr plates into the instrument.

Acquire the sample spectrum, typically over a range of 4000-400 cm~1.

The final spectrum is automatically generated by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 4-phenylbutylamine, aiding in its identification and structural confirmation.

MS Spectral Data

The mass spectrum is typically acquired using Electron Impact (EI) ionization.
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Table 4: Major Fragments in the EI-Mass Spectrum of 4-Phenylbutylamine

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment lon
m/z

. olecular lon
149 15.8 [M]* (Molecular lon)
132 3.9 [M - NHs]*
104 12.2 [CsHs]* (Styrene ion)
91 14.5 [C7H7]* (Tropylium ion)
45 29.5 [CH3CH=NHz]*

. 2= 2 ase rea

30 100.0 CH2=NH:2]* (B Peak

lonization was performed at 75 eV.[1] The base peak at m/z 30 is characteristic of primary
amines, resulting from alpha-cleavage.

MS Experimental Protocol (GC-MS with El)

Sample Preparation:

o Prepare a dilute solution of 4-phenylbutylamine in a volatile organic solvent (e.g., methanol
or dichloromethane).

o Transfer the solution to an autosampler vial for injection.
Gas Chromatography (GC) Method:

 Injector: Split/splitless, typically operated at 250 °C.

e Column: A non-polar capillary column (e.g., DB-5ms).

e Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280-300 °C.

e Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometry (MS) Method:

lonization Mode: Electron Impact (El).[1]

lonization Energy: 70 eV.[1]

Source Temperature: 230-250 °C.[1]

Quadrupole Temperature: 150 °C.

Scan Range: m/z 25-300.

4-Phenylbutylamine and MAO-A Inhibition

4-Phenylbutylamine acts as a competitive inhibitor of monoamine oxidase A (MAO-A), an
enzyme crucial for the metabolism of neurotransmitters like serotonin and norepinephrine.[5]
This interaction can be visualized as a simple signaling pathway.

/MAO-A Metabolic Pathway\
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Inhibition of MAO-A by 4-Phenylbutylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectral Data of 4-
Phenylbutylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088947#4-phenylbutylamine-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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